1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride
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Overview
Description
(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(difluoromethoxy)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s chiral nature also plays a crucial role in its activity, as the (S)-enantiomer may exhibit different biological effects compared to the ®-enantiomer.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-(Trifluoromethoxy)phenyl derivatives: Compounds with a trifluoromethoxy group instead of a difluoromethoxy group, which can exhibit different chemical and biological properties.
Phenylethylamine derivatives: A class of compounds with structural similarities but varying functional groups.
Uniqueness
(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the difluoromethoxy group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)7-2-4-8(5-3-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXKCZGSVZCVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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